5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains an oxazolidinone ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of pyrimidine derivatives with oxazolidinone precursors. One common method includes the use of pyrimidin-2-ylamines and oxazolidinone derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the aminomethyl position .
Scientific Research Applications
5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their bioactivity and versatility in various applications.
Pyrimidopyrimidines: Another class of compounds with fused pyrimidine rings, exhibiting unique chemical and biological properties.
Uniqueness
5-(Aminomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and a pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
824933-22-4 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(aminomethyl)-3-pyrimidin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N4O2/c9-4-6-5-12(8(13)14-6)7-10-2-1-3-11-7/h1-3,6H,4-5,9H2 |
InChI Key |
ARUYSHQNYJCPII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=NC=CC=N2)CN |
Origin of Product |
United States |
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